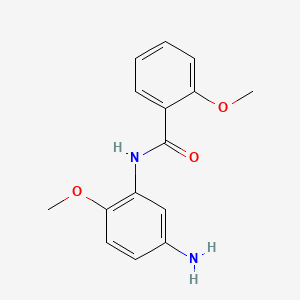

N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide

Description

Contextualization within the Broader Field of Benzamide (B126) Chemistry

Benzamides are a significant class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. nih.gov This structural motif is a cornerstone in medicinal chemistry and materials science due to its chemical stability and ability to participate in hydrogen bonding. researchgate.net The amide bond is a prevalent feature in many biologically active molecules. researchgate.net

The versatility of the benzamide scaffold allows for a wide range of substitutions on the aromatic ring, leading to a vast library of derivatives with diverse pharmacological properties. These properties can include antimicrobial, analgesic, anti-inflammatory, and anticancer activities. The specific biological effects of a benzamide derivative are largely dictated by the nature and position of its substituents.

Historical Overview of Related Benzamide Derivatives in Medicinal Chemistry and Organic Synthesis

The history of benzamide derivatives in medicinal chemistry is rich and varied. Substituted benzamides have been developed into successful drugs for a range of conditions. For instance, compounds like sulpiride (B1682569) and amisulpride (B195569) are utilized in psychiatry. Other derivatives have found applications as antiemetics, prokinetics, and even as components in the synthesis of more complex pharmaceutical agents. researchgate.net

From an organic synthesis perspective, benzamides are valuable intermediates. sigmaaldrich.com The amide functional group can be transformed into various other functionalities, and the aromatic ring can undergo further substitution reactions. The synthesis of benzamides itself has been a subject of extensive research, with numerous methods developed for their efficient preparation. researchgate.net Traditional methods often involve the reaction of a carboxylic acid derivative with an amine. researchgate.net More contemporary approaches include direct electrophilic aromatic substitution and oxidative amidation. researchgate.netnih.gov

Table 1: Examples of Biologically Active Benzamide Derivatives

| Compound Name | Therapeutic Area/Application |

|---|---|

| Sulpiride | Antipsychotic |

| Amisulpride | Antipsychotic |

| Metoclopramide | Antiemetic, Prokinetic |

| Moclobemide | Antidepressant |

| Entinostat | Anticancer |

| Imatinib | Anticancer |

Rationale for Focused Academic Inquiry into N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide

While direct academic inquiry into this compound is not extensively documented, a rationale for its study can be constructed based on the properties of its constituent moieties and related structures. The presence of a primary amino group and two methoxy (B1213986) groups suggests potential for this compound to serve as a versatile building block in organic synthesis. These functional groups can be readily modified to create a library of new derivatives for further investigation.

Furthermore, the structural similarity to other biologically active benzamides provides a strong impetus for pharmacological screening. For example, various methoxy-substituted benzamides have been investigated for their potential as enzyme inhibitors or receptor ligands. nih.gov The specific substitution pattern of this compound may confer unique biological activities that warrant exploration.

Current Research Gaps and Future Directions in the Study of This Chemical Compound

The primary research gap concerning this compound is the lack of fundamental data on its synthesis, characterization, and biological activity. Future research should therefore focus on the following areas:

Development of an efficient and scalable synthesis: A reliable synthetic route is the first step towards enabling further research.

Thorough physicochemical characterization: Detailed analysis of its structural and electronic properties will provide a foundation for understanding its behavior.

Exploration of its chemical reactivity: Investigating the reactivity of the amino and methoxy groups will be crucial for its application as a synthetic intermediate.

Comprehensive biological screening: A broad screening against various biological targets could uncover potential therapeutic applications. This could include assays for anticancer, antimicrobial, and enzyme inhibitory activities, which are common for benzamide derivatives. nih.gov

Table 2: Potential Areas of Investigation for this compound

| Research Area | Specific Focus |

|---|---|

| Synthetic Chemistry | Optimization of reaction conditions, exploration of different synthetic pathways. |

| Analytical Chemistry | Spectroscopic analysis (NMR, IR, MS), crystallographic studies. |

| Medicinal Chemistry | In vitro and in vivo screening for biological activity, structure-activity relationship (SAR) studies. |

| Materials Science | Investigation of its potential as a monomer or precursor for novel polymers. |

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-6-4-3-5-11(13)15(18)17-12-9-10(16)7-8-14(12)20-2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISVRBYNFQNFHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249259 | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926234-74-4 | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926234-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 5 Amino 2 Methoxyphenyl 2 Methoxybenzamide and Its Analogues

Retrosynthetic Analysis and Identification of Key Starting Materials and Intermediates

A logical retrosynthetic analysis of the target molecule, N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide, suggests that the primary disconnection is at the amide bond. This bond is strategically formed late in the synthesis to ensure convergence and flexibility for creating analogues. This disconnection reveals two key building blocks: 2-methoxybenzoic acid and a substituted aniline (B41778), specifically 2-methoxy-5-nitroaniline (B165355). The nitro group on the aniline serves as a precursor to the final amino group, which can be introduced through a reduction step.

Therefore, the key starting materials identified are:

2-methoxybenzoic acid : This provides the benzoyl portion of the molecule.

2-methoxy-5-nitroaniline : This serves as the aniline precursor, with the nitro group strategically placed for later conversion to the amine.

An important intermediate in this synthetic pathway is the nitro-substituted benzamide (B126), N-(2-methoxy-5-nitrophenyl)-2-methoxybenzamide . The synthesis hinges on the successful coupling of the two starting materials to form this intermediate, followed by the reduction of the nitro group to yield the final product.

| Key Molecules in Retrosynthesis | Structure | Role |

| This compound | Target Molecule | |

| N-(2-methoxy-5-nitrophenyl)-2-methoxybenzamide | Key Intermediate | |

| 2-methoxybenzoic acid | Starting Material | |

| 2-methoxy-5-nitroaniline | Starting Material |

Diverse Synthetic Routes for the this compound Scaffold

The formation of the amide bond is the cornerstone of the synthesis of this compound. This can be achieved through various amidation reactions and coupling strategies. A common approach involves the activation of the carboxylic acid group of 2-methoxybenzoic acid to facilitate nucleophilic attack by the amino group of 2-methoxy-5-nitroaniline.

Standard coupling reagents are frequently employed to promote this reaction. These reagents activate the carboxylic acid, forming a more reactive intermediate that is readily attacked by the amine.

Table of Common Coupling Agents for Amidation:

| Coupling Agent | Abbreviation | Activating Species |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | O-acylisourea |

| Dicyclohexylcarbodiimide | DCC | O-acylisourea |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Acyl-oxyphosphonium |

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), and often in the presence of a base, like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

An alternative to using coupling agents is the conversion of the carboxylic acid to a more reactive acyl chloride. 2-methoxybenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 2-methoxybenzoyl chloride. This acyl chloride then readily reacts with 2-methoxy-5-nitroaniline to form the desired amide intermediate.

A critical functional group interconversion in the synthesis of this compound is the reduction of the nitro group in the intermediate N-(2-methoxy-5-nitrophenyl)-2-methoxybenzamide to an amino group. This transformation is typically achieved through catalytic hydrogenation.

Common Conditions for Nitro Group Reduction:

| Reagent/Catalyst | Solvent | Conditions |

|---|---|---|

| H₂, Palladium on Carbon (Pd/C) | Ethanol (B145695), Ethyl Acetate | Room temperature, atmospheric or elevated pressure |

| Tin(II) Chloride (SnCl₂) | Ethanol, Hydrochloric Acid | Reflux |

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions. Catalytic hydrogenation with palladium on carbon is often preferred due to its high efficiency and relatively mild reaction conditions.

In recent years, catalytic methods for direct amidation of carboxylic acids with amines have gained significant attention as they offer a more atom-economical and environmentally friendly alternative to traditional coupling reagents. These methods often utilize transition metal or main group element catalysts.

Boron-based catalysts, such as boric acid and various arylboronic acids, have been shown to effectively catalyze the direct amidation of carboxylic acids. The mechanism is believed to involve the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine.

Zirconium and hafnium-based catalysts have also emerged as powerful tools for direct amidation reactions. These Lewis acidic metals can activate the carboxylic acid, facilitating the formation of the amide bond under relatively mild conditions. The use of such catalysts can circumvent the need for stoichiometric activating agents, thereby reducing waste generation.

Development of Analogues and Derivatives of this compound

To explore the structure-activity relationships and to optimize the properties of this compound, the synthesis of various analogues and derivatives is a crucial step. This is typically achieved by introducing strategic substitutions on the two aromatic rings and the amide nitrogen.

Aromatic Ring Substitutions:

The periphery of the two benzene (B151609) rings can be modified by introducing a variety of substituents. This can be accomplished by using appropriately substituted starting materials (e.g., substituted 2-methoxybenzoic acids or substituted 2-methoxy-5-nitroanilines).

Examples of Strategic Substitutions:

| Position of Substitution | Type of Substituent | Potential Effect |

|---|---|---|

| Phenyl ring from benzoic acid | Halogens (F, Cl, Br), Alkyl groups, Alkoxy groups | Modulate electronic properties and lipophilicity |

For instance, introducing electron-withdrawing groups like halogens or a trifluoromethyl group can alter the electronic character of the molecule, which may impact its biological activity. Conversely, the introduction of alkyl or alkoxy groups can modify the lipophilicity and steric profile.

Amide Nitrogen Substitutions:

While the parent compound has a secondary amide, N-alkylation or N-arylation can lead to the formation of tertiary amide derivatives. This modification can significantly impact the molecule's conformation and hydrogen bonding capabilities. N-alkylation can be achieved by reacting the final product, this compound, with an appropriate alkyl halide in the presence of a base. It is important to consider the potential for alkylation at the aniline nitrogen as well, which may require a protecting group strategy.

The systematic exploration of these substitutions allows for the generation of a library of compounds, which can then be evaluated to identify derivatives with improved characteristics.

Heterocyclic Ring Incorporations into Benzamide Scaffolds

The incorporation of heterocyclic rings into benzamide scaffolds is a significant strategy in medicinal chemistry to explore new chemical space and modulate pharmacological properties. Various synthetic methodologies have been developed to fuse or append heterocyclic systems to the core benzamide structure, enhancing molecular diversity and complexity.

One effective approach involves tandem additions to imine derivatives followed by ring-forming reactions. This strategy allows for the efficient synthesis of diverse heterocyclic arrays. The process often begins with a Mannich-type, multicomponent coupling reaction, which combines functionalized amines, aldehydes, acylating agents, and nucleophiles to generate key intermediates. These intermediates are then subjected to various cyclization conditions to form a wide range of heterocyclic scaffolds. nih.gov This method's versatility allows for the creation of compounds with substructures found in biologically active natural products and drugs. nih.gov For instance, the reactivity of the amino group on an analogue like this compound could be harnessed to form an imine, which can then undergo further reactions to build fused heterocyclic systems.

Another innovative method focuses on generating sp³-enriched scaffolds through the selective ring-opening of cyclic-aziridine amides. acs.org This technique provides rapid access to trans-1,2-disubstituted cycloaliphatic motifs, which can serve as bioisosteres for ortho-substituted benzamides. acs.orgnih.gov The reaction is operationally straightforward, often completed in a short time, and avoids the need for protecting groups on the aziridine (B145994) nitrogen. acs.orgnih.gov This methodology is highlighted by its wide substrate scope, including sterically hindered nucleophiles and various aliphatic or heteroaromatic ring-containing aziridine amides, leading to the formation of complex small molecules. acs.orgnih.gov

Furthermore, the synthesis of fused heterocycles like pyrazolotriazines has been achieved starting from 5-aminopyrazole derivatives bearing a benzamide moiety. acs.org The process involves the formation of a diazonium salt from the 5-aminopyrazole, which is then coupled with active methylene (B1212753) compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield the fused pyrazolo[5,1-c] nih.govlookchem.comdatapdf.comtriazine system. acs.org This demonstrates how the amino group on a benzamide-containing scaffold can be a versatile handle for constructing complex heterocyclic architectures.

The development of these methodologies is crucial for creating libraries of novel compounds for drug discovery, where the introduction of a heterocyclic ring can significantly impact a molecule's physicochemical properties and biological activity.

Enantioselective Synthetic Pathways to Chiral Benzamide Derivatives

The synthesis of enantiomerically pure chiral benzamides is of great importance, as the stereochemistry of a molecule is often critical for its biological activity. Several catalytic asymmetric methods have been developed to achieve high enantioselectivity in the synthesis of benzamide derivatives.

One prominent strategy involves the enantioselective N-alkylation of primary amides through a rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction. researchgate.netnih.gov This method is characterized by its mild reaction conditions, rapid reaction times (often within one minute), and broad substrate scope, delivering high yields and excellent enantioselectivity. researchgate.netnih.gov Mechanistic studies suggest that non-covalent interactions, such as hydrogen bonding between the chiral squaramide catalyst and an enol intermediate, are crucial for controlling the enantioselectivity of the proton transfer step. nih.gov This approach allows for the creation of a new chiral center adjacent to the amide nitrogen.

Another approach focuses on creating axial chirality in atropisomeric benzamides. Tertiary aromatic amides with appropriate substitution patterns can exhibit axial chirality due to restricted rotation around the Ar-C(O) bond. nih.gov A method employing peptide-based catalysts for the enantioselective bromination of benzamides has been reported. nih.govdatapdf.com This reaction introduces bromine atoms at the ortho-position of the aromatic ring, creating a high barrier to racemization and establishing a stable chiral axis. nih.govdatapdf.com The catalyst, a simple tetrapeptide, is believed to function as a Brønsted base, and a specific association between the catalyst and the substrate has been observed via NMR spectroscopy. nih.govdatapdf.com

The following table summarizes the results for the peptide-catalyzed enantioselective bromination of various benzamide substrates.

| Entry | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | N,N-diethyl-2-methoxy-3-hydroxybenzamide | 2,4-dibromo-N,N-diethyl-6-methoxy-3-hydroxybenzamide | 82 | 94:6 |

| 2 | N,N-diethyl-2-methoxy-5-methyl-3-hydroxybenzamide | 2,4-dibromo-N,N-diethyl-6-methoxy-5-methyl-3-hydroxybenzamide | 80 | 90:10 |

| 3 | N,N-dipropyl-2-methoxy-3-hydroxybenzamide | 2,4-dibromo-N,N-dipropyl-6-methoxy-3-hydroxybenzamide | 75 | 92:8 |

| 4 | N-benzyl-N-ethyl-2-methoxy-3-hydroxybenzamide | 2,4-dibromo-N-benzyl-N-ethyl-6-methoxy-3-hydroxybenzamide | 85 | 93:7 |

| Data derived from studies on peptide-catalyzed bromination of substituted benzamides. Yields are for isolated products after methylation of the phenol (B47542) group. Enantiomeric ratios were determined by chiral HPLC. nih.govdatapdf.com |

These enantioselective strategies provide powerful tools for accessing chiral benzamide derivatives, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. researchgate.netnih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and waste. acs.org For the synthesis of benzamides, including analogues of this compound, various parameters such as catalyst, solvent, temperature, and reaction time are typically optimized. acs.org

A common method for benzamide synthesis is the direct condensation of carboxylic acids and amines. The efficiency of this reaction can be significantly improved by using catalysts. For instance, boric acid has been shown to be an effective catalyst for the amidation of benzoic acid. sciepub.com Researchers optimized the reaction between benzoic acid and benzylamine (B48309) by varying the catalyst loading and reaction time.

Another approach utilizes a solid acid catalyst, diatomite earth@IL/ZrCl₄, under ultrasonic irradiation for the synthesis of benzamide derivatives. researchgate.net This green chemistry approach offers advantages such as high efficiency, mild reaction conditions, and the use of a reusable catalyst. researchgate.net The optimization of this system involved studying the effect of different catalysts and the power of ultrasonic irradiation.

The following table illustrates the optimization of catalyst loading for the boric acid-catalyzed reaction of benzoic acid and benzylamine.

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 1 | 20 | 89 |

| 2 | 5 | 10 | 92 |

| 3 | 10 | 5 | 95 |

| 4 | 20 | 5 | 94 |

| Data from a study on boric acid-catalyzed amidation. Yields are for the crude product before crystallization. The reaction was performed in toluene (B28343) at reflux. sciepub.com |

The optimization process often involves a systematic variation of one factor at a time (OFAT) or design of experiments (DoE) to understand the interplay between different variables. acs.org For example, in the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine, the reaction temperature and the amount of triflic acid were crucial for maximizing the yield of the benzamide product and preventing the formation of benzonitrile (B105546) byproducts. nih.gov Increasing the temperature to 60°C and using at least 5 equivalents of the acid were found to be optimal. nih.gov Such systematic optimization is essential for developing robust and efficient synthetic protocols for benzamide derivatives.

Scalability Considerations for Academic Synthesis

The transition of a synthetic route from a small, academic laboratory scale (milligrams to grams) to a larger, preparative scale presents significant challenges. researchgate.net For complex molecules like this compound and its derivatives, several factors must be considered to ensure the scalability of the synthesis. solubilityofthings.com

Key challenges in scaling up organic syntheses include:

Reaction Selectivity: Reactions that are highly selective on a small scale may produce more byproducts on a larger scale due to issues with heat and mass transfer. solubilityofthings.com

Reagent and Solvent Costs: The cost of starting materials, reagents, and catalysts can become prohibitive when scaling up. Economically viable routes are essential for practical applications. solubilityofthings.com

Purification: Chromatographic purification, which is common in academic labs, is often impractical and costly for large quantities. Developing scalable purification methods like crystallization or distillation is critical. researchgate.net

Safety and Handling: The thermal properties of reactions (exotherms), the handling of hazardous reagents, and the management of waste streams become much more significant concerns at a larger scale.

To address these challenges, modern synthetic chemistry has embraced several strategies to improve scalability from the outset of route design. wikipedia.org Flow chemistry, which involves performing reactions in continuously flowing streams rather than in batches, offers superior control over reaction parameters like temperature and mixing, leading to improved yields and safety. solubilityofthings.com High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions (catalysts, solvents, temperatures) using miniaturized arrays, which can quickly identify robust and scalable conditions before committing to a large-scale reaction. researchgate.net

Furthermore, there is a growing emphasis on "green chemistry" principles, which advocate for the use of less hazardous solvents, renewable feedstocks, and catalytic processes to minimize waste and environmental impact. solubilityofthings.com Designing a synthetic route with scalability in mind from the beginning, often referred to as "process chemistry" thinking, is becoming increasingly important in academic settings to ensure that synthetic achievements can be translated into practical applications. researchgate.netwikipedia.org

Structure Activity Relationship Sar Studies of N 5 Amino 2 Methoxyphenyl 2 Methoxybenzamide Derivatives

Rational Design Principles for SAR Exploration in Benzamide (B126) Analogues

The rational design of novel benzamide analogues, including derivatives of N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide, is a cornerstone of modern drug discovery. researchgate.netnih.gov This approach moves beyond serendipitous findings, employing a strategic and knowledge-based methodology to create molecules with enhanced therapeutic properties. researchgate.net A key strategy involves the deconstruction-reconstruction approach, where known active molecules are broken down into key fragments that can be reassembled into novel scaffolds. researchgate.net

At its core, the rational design process for benzamide analogues involves a deep understanding of the target biology and the molecular interactions that govern ligand binding. nih.gov For instance, in designing anti-prostate cancer agents, the structure of existing drugs like bicalutamide (B1683754) can be rationally modified to create new series of derivatives with improved activity. nih.gov This process often involves computational tools, such as molecular modeling, to predict how structural changes will affect the binding affinity and selectivity of the compound for its biological target. nih.gov

The benzamide core itself is a versatile and privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bonds and participate in various non-covalent interactions. researchgate.net Rational design strategies often focus on modifying the substituents on both the aniline (B41778) and benzoyl rings of the this compound structure to probe the chemical space around the core, aiming to optimize interactions with the target protein.

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of benzamide derivatives is profoundly influenced by the nature, position, and electronic properties of substituents on the aromatic rings. nih.govacs.orgnih.gov Structure-activity relationship studies have consistently demonstrated that even minor alterations to the substitution pattern can lead to significant changes in potency and selectivity. nih.gov

For example, in a series of benzamide and picolinamide (B142947) derivatives investigated as acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity. nih.govnih.gov Specifically, para-substituted compounds showed more potent inhibition and higher selectivity compared to their meta- or ortho-substituted counterparts. nih.govnih.gov This highlights the critical role of substituent positioning in dictating the orientation of the molecule within the target's binding site.

The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—also play a crucial role. In the development of Mycobacterium tuberculosis QcrB inhibitors, it was observed that electron-withdrawing groups like fluorine were less tolerated at the C-5 position of the benzamide core. acs.org Conversely, smaller, electron-rich substitutions at this position led to the most active derivatives. acs.org These findings underscore the importance of a nuanced understanding of electronic effects in guiding the optimization of lead compounds.

The following table summarizes the impact of substituent modifications on the biological activity of various benzamide derivatives, drawing parallels to potential modifications on the this compound scaffold.

| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |

| Benzamide/Picolinamide Derivatives | Positional Isomers of Dimethylamine Side Chain | Para-substitution led to more potent and selective acetylcholinesterase inhibition compared to meta- or ortho-positions. | nih.govnih.gov |

| Morpholinobenzamides | Replacement of Morpholine at C-5 | Smaller, lipophilic methyl group increased activity against M. tuberculosis. | acs.org |

| Morpholinobenzamides | Electronic Properties at C-5 | Electron-withdrawing groups (e.g., fluorine) were less tolerated, while electron-rich groups were more potent. | acs.org |

| Pyridine-Linked 1,2,4-Oxadiazole Benzamides | Substituent on Benzene (B151609) Ring | A 2-fluoro substituent resulted in superior fungicidal activity. | nih.gov |

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. rsc.orgscispace.com For benzamide derivatives, the relative orientation of the two aromatic rings and the geometry of the central amide bond play a pivotal role in how the ligand fits into the binding pocket of its target protein. lookchem.com Conformational analysis, therefore, is an essential component of SAR studies, providing insights into the bioactive conformation of a molecule. rsc.orgtandfonline.com

The design of foldamers, which are oligomers that adopt well-defined secondary structures, from benzamide-based monomers illustrates the importance of conformational control. rsc.orgscispace.com By strategically placing substituents, it is possible to create aromatic oligoamide backbones that mimic the secondary structures of proteins, such as α-helices. rsc.orgscispace.com This mimicry allows these molecules to interfere with protein-protein interactions, which are often mediated by such secondary structures. scispace.com

In the context of this compound, intramolecular hydrogen bonding can significantly influence the molecule's preferred conformation. lookchem.com For instance, the presence of an alkoxy group ortho to the amide linkage can lead to the formation of an intramolecular hydrogen bond between the alkoxy oxygen and the amide proton. lookchem.com This interaction can restrict the rotation around the Ar-CO bond, thereby pre-organizing the molecule into a specific conformation that may be more favorable for binding to its target. lookchem.com Understanding these conformational preferences through techniques like X-ray crystallography and computational modeling is key to designing more effective therapeutic agents. tandfonline.com

Identification and Elucidation of Pharmacophoric Features

A pharmacophore is an abstract representation of the key molecular features necessary for a drug's biological activity. patsnap.com Pharmacophore modeling is a powerful tool in drug discovery for identifying new compounds that are likely to be active. patsnap.comdovepress.com This process involves identifying the essential structural motifs, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement required for optimal interaction with a biological target. patsnap.com

For benzamide derivatives, the amide linkage is a crucial pharmacophoric feature, often participating in key hydrogen bonding interactions with the target protein. researchgate.net In a study on benzamide analogues as FtsZ inhibitors, a five-featured pharmacophore model was developed, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. nih.gov This model successfully guided the identification of potent inhibitors.

Pharmacophore models can be developed using two primary approaches: ligand-based and structure-based. patsnap.com When the three-dimensional structure of the target is unknown, a ligand-based approach can be used by analyzing a set of known active molecules to identify common features. patsnap.com Conversely, if the target structure is available, a structure-based approach can be employed to identify key interaction points within the active site. patsnap.com For this compound, a hypothetical pharmacophore could include the two methoxy (B1213986) groups as hydrogen bond acceptors, the amino group as a hydrogen bond donor, and the two phenyl rings as hydrophobic/aromatic features.

The table below outlines a hypothetical pharmacophore model for this compound based on its structural features and general principles of pharmacophore modeling for benzamide derivatives.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | 2-Methoxy group on the benzoyl ring | Interaction with hydrogen bond donor residues in the target's active site. |

| Hydrogen Bond Acceptor | 2-Methoxy group on the aniline ring | Interaction with hydrogen bond donor residues in the target's active site. |

| Hydrogen Bond Donor | 5-Amino group on the aniline ring | Interaction with hydrogen bond acceptor residues in the target's active site. |

| Aromatic/Hydrophobic Region | Benzoyl phenyl ring | Pi-pi stacking or hydrophobic interactions with aromatic or hydrophobic residues. |

| Aromatic/Hydrophobic Region | Aniline phenyl ring | Pi-pi stacking or hydrophobic interactions with aromatic or hydrophobic residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.comresearchgate.net This method is instrumental in predicting the activity of novel compounds and in guiding the design of more potent analogues. archivepp.com

In the context of benzamide derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. researchgate.net These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. researchgate.net For instance, a 3D-QSAR study on a series of piperazine-carboxamide FAAH inhibitors provided valuable insights for the design of new, more potent compounds. researchgate.net

Multivariate Image Analysis (MIA-QSAR) is another approach that has been used to model the activity of benzamide herbicides. tandfonline.com This technique uses 2D images of the molecular structures to derive descriptors that are then correlated with biological activity. archivepp.comtandfonline.com The resulting models can be used to predict the activity of new compounds and to understand how structural modifications influence activity. tandfonline.com For this compound, a QSAR model could be developed by synthesizing a series of derivatives with variations in substituents on both aromatic rings and correlating their biological activities with various physicochemical descriptors.

Fragment-Based Drug Discovery and Lead Optimization Strategies Applied to the Benzamide Core

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. wikipedia.orgnih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to the biological target. wikipedia.org These initial "hits" are then optimized into more potent lead compounds through strategies such as fragment growing, linking, or merging. lifechemicals.com

The benzamide core represents an excellent starting point for FBDD. Its relatively simple structure and favorable drug-like properties make it an ideal scaffold to which fragments can be added or modified. nih.gov For example, novel benzamide fragments can be designed to target specific sub-pockets within a protein's active site to improve potency and selectivity. nih.gov

Once a promising lead compound, such as a derivative of this compound, is identified, lead optimization strategies are employed to enhance its pharmacological profile. researchgate.net This iterative process involves making systematic chemical modifications to the lead structure to improve properties such as potency, selectivity, and pharmacokinetic parameters. researchgate.net For the benzamide core, this could involve exploring a variety of substituents on the aromatic rings, modifying the linker between the rings, or introducing bioisosteric replacements for the amide bond. The goal of lead optimization is to develop a drug candidate with the best possible combination of properties for clinical development. researchgate.net

Molecular Mechanisms of Action and Biological Targeting

Identification and Characterization of Specific Molecular Targets

The diverse pharmacological activities of N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide analogues stem from their ability to interact with a range of specific molecular targets, including enzymes, receptors, and nucleic acids.

Enzyme Inhibition and Activation Studies

Analogues of this compound have been investigated for their effects on several key enzymes implicated in various pathological conditions.

A close analogue, 2-methoxy-5-amino-N-hydroxybenzamide , has been identified as an inhibitor of cyclooxygenase-2 (COX-2) . This enzyme is a key player in inflammation and is overexpressed in several types of cancer. The inhibitory action on COX-2 suggests a potential anti-inflammatory and anti-neoplastic mechanism for this class of compounds.

While direct studies on the target compound are limited, the broader class of benzamide (B126) and benzimidazole (B57391) derivatives has shown activity against other enzymes. For instance, various substituted benzothiazoles and benzimidazoles, which share structural motifs with the target compound, have demonstrated tyrosinase inhibitory activity . Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is relevant for conditions of hyperpigmentation.

Furthermore, compounds with a 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide scaffold have been designed and evaluated as inhibitors of β-secretase (BACE1) , an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease. This suggests that the benzamide core can be a scaffold for developing BACE1 inhibitors.

Regarding carbonic anhydrases (CAs) , a family of enzymes involved in pH regulation and other physiological processes, the primary focus of inhibition studies has been on sulfonamide-based compounds. While direct evidence for inhibition by this compound analogues is lacking, the diverse inhibitory profiles of different chemical scaffolds against CAs suggest that this is a potential area for future investigation.

Similarly, the effect of this specific class of benzamides on topoisomerases , enzymes that regulate the topology of DNA, has not been extensively studied. However, other complex heterocyclic compounds containing amide functionalities have been explored as topoisomerase inhibitors, indicating that this is a plausible, yet unconfirmed, target.

| Enzyme Target | Analogue/Related Compound | Observed Effect |

|---|---|---|

| COX-2 | 2-methoxy-5-amino-N-hydroxybenzamide | Inhibition |

| Tyrosinase | Substituted benzothiazoles/benzimidazoles | Inhibition |

| BACE1 | 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide derivatives | Inhibition |

| Carbonic Anhydrase | Sulfonamide-based compounds (for comparison) | Inhibition (Direct data for benzamides lacking) |

| Topoisomerase | Heterocyclic amides (for comparison) | Inhibition (Direct data for benzamides lacking) |

Receptor Binding and Modulation

The interaction of this compound analogues with various cell surface and intracellular receptors is a key aspect of their molecular pharmacology.

Derivatives of 2-methoxybenzamide (B150088) have been identified as potent inhibitors of the Smoothened (Smo) receptor , a G-protein coupled receptor (GPCR) that is a central component of the Hedgehog signaling pathway. nih.govnih.govnih.gov Dysregulation of this pathway is implicated in the development of several cancers. This finding highlights the potential of the 2-methoxybenzamide scaffold in targeting oncogenic signaling pathways.

Furthermore, compounds incorporating the (2-methoxyphenyl)piperazine moiety, which is structurally related to the core of the target compound, have been extensively studied as ligands for the 5-HT1A receptor . nih.govmdpi.com These studies have demonstrated that subtle modifications to the benzamide portion of the molecule can significantly impact binding affinity and selectivity, suggesting that this compound analogues could also interact with this important neurotransmitter receptor.

Research into a series of N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide analogues has revealed their activity as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7) . nih.gov This indicates that the benzamide structure can serve as a template for developing modulators of glutamate signaling, which is crucial for synaptic plasticity and neuronal function.

While direct binding studies of this compound analogues on the sphingosine-1-phosphate receptor 5 (S1P5) are not yet available, the broad-ranging activities of benzamide derivatives on other GPCRs suggest that this is a potential area for future research.

| Receptor Target | Analogue/Related Compound | Observed Effect |

|---|---|---|

| Smoothened (GPCR) | 2-methoxybenzamide derivatives | Inhibition nih.govnih.govnih.gov |

| 5-HT1A | (2-methoxyphenyl)piperazine derivatives | Ligand Binding nih.govmdpi.com |

| mGlu7 | N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide analogues | Negative Allosteric Modulation nih.gov |

| S1P5 | N/A | Data not available |

Nucleic Acid Interactions

The ability of small molecules to interact with DNA is a well-established mechanism for anticancer and antimicrobial agents. While direct evidence for DNA binding by this compound is not currently available, studies on related heterocyclic systems provide some insights. For example, certain benzimidazole derivatives, which share a bicyclic aromatic structure, have been shown to bind to the minor groove of DNA. researchgate.net These interactions are often driven by a combination of hydrophobic, electrostatic, and hydrogen bonding forces. The planar aromatic rings of the benzamide structure could potentially intercalate between DNA base pairs or fit into the grooves of the DNA helix. Further biophysical studies are required to determine if this compound and its analogues can directly interact with nucleic acids and the nature of any such interactions.

Dissection of Cellular Pathways and Signaling Cascades Modulated by this compound Analogues

The interaction of these compounds with their molecular targets initiates a cascade of downstream cellular events, ultimately leading to observable biological effects. Research has begun to unravel the complex cellular pathways modulated by this class of molecules.

Cell Cycle Perturbations and Checkpoint Activation

Several studies have demonstrated that analogues of this compound can interfere with the normal progression of the cell cycle, a hallmark of many anticancer agents. N-substituted benzamides have been shown to induce a G2/M cell cycle block . nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting cell proliferation. The precise molecular mechanisms underlying this cell cycle perturbation are an area of active investigation but may involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases. For instance, the related compound N-(3,5-dimethylphenyl)-3-methoxybenzamide has been observed to downregulate cyclin D1 and cyclin E, leading to decreased cell growth. mdpi.com

Apoptotic Pathways Induction

A significant body of evidence indicates that analogues of this compound can induce apoptosis, or programmed cell death, in cancer cells. A very close analogue, 2-methoxy-5-amino-N-hydroxybenzamide , has been shown to sensitize colon cancer cells to TRAIL-induced apoptosis. nih.govnih.gov This sensitization is achieved through the upregulation of death receptor 5 (DR5) and the downregulation of the anti-apoptotic protein survivin. nih.govnih.gov

Furthermore, the broader class of N-substituted benzamides has been demonstrated to induce apoptosis through the intrinsic or mitochondrial pathway. nih.gov This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, a key initiator caspase in the apoptotic cascade. nih.gov The activation of this pathway culminates in the execution of the apoptotic program, leading to the dismantling of the cell.

| Cellular Pathway | Analogue/Related Compound | Key Molecular Events |

|---|---|---|

| Cell Cycle Perturbation | N-substituted benzamides, N-(3,5-dimethylphenyl)-3-methoxybenzamide | G2/M phase arrest; Downregulation of cyclin D1 and E nih.govmdpi.com |

| Apoptosis Induction | 2-methoxy-5-amino-N-hydroxybenzamide, N-substituted benzamides | Upregulation of DR5, downregulation of survivin, cytochrome c release, caspase-9 activation nih.govnih.govnih.gov |

Inhibition of Cellular Proliferation and Growth

The anti-proliferative properties of benzamide derivatives are a significant area of investigation in medicinal chemistry. The molecular architecture of this compound, featuring a central benzamide scaffold with methoxy (B1213986) and amino functional groups, suggests its involvement in key pathways that regulate cell division and survival.

Studies on analogous compounds indicate that a primary mechanism for inhibiting cellular proliferation is the induction of cell cycle arrest. For example, certain substituted benzamide derivatives have been shown to halt the cell cycle at specific checkpoints, thereby preventing cancer cells from completing the division process. This disruption of the cell cycle is a critical step in controlling tumor growth.

Furthermore, the induction of apoptosis, or programmed cell death, is a common outcome of treatment with bioactive benzamide compounds. This process is essential for removing damaged or malignant cells from the body. The structural motifs present in this compound are similar to those in other compounds that have been demonstrated to trigger apoptotic pathways in cancer cell lines.

| Compound/Derivative Class | Cell Line(s) | Key Findings |

|---|---|---|

| 5-chloro- 2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives | MIA PaCa-2 (Pancreatic) | Arrested the G2/M cell cycle and induced apoptosis. |

| 2-methoxy-5-amino-N-hydroxybenzamide | HT-115, HT-29 (Colorectal) | Inhibited cell growth through COX-2 dependent and independent mechanisms. |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Jurkat, HL-60RG (Leukemia) | Caused a transient cell-cycle delay at low doses and cell death at higher doses. |

| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | MDA-MB-231 (Breast), HCT116 (Colorectal) | Demonstrated potent anti-proliferative activity, potentially through the inhibition of PI-PLC. |

Mechanistic Insights from Comparative Studies with Related Bioactive Compounds

Comparative analysis of this compound with other bioactive compounds sharing the benzamide scaffold offers valuable insights into its structure-activity relationship (SAR). The benzamide core is a well-established pharmacophore in numerous anti-cancer agents, and its biological activity is finely tuned by the substituents on its aromatic rings.

The presence and positioning of the methoxy groups in this compound are critical. The ortho-methoxy group on the benzoyl portion and the methoxy group on the aminophenyl ring can influence the molecule's conformation and its ability to fit into the binding pockets of target proteins. Methoxy groups are known to affect a compound's lipophilicity, which can enhance its ability to traverse cellular membranes and reach intracellular targets.

The amino group at the 5-position of the aminophenyl ring is another key determinant of biological activity. This functional group can form hydrogen bonds with amino acid residues in a protein's active site, thereby strengthening the binding interaction and increasing the compound's potency. The electron-donating properties of the amino group also alter the electronic landscape of the aromatic ring, which can impact its reactivity and interactions.

When compared to a different class of anti-proliferative agents, the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, the importance of the amide linker becomes apparent. Although the core heterocyclic system is different, the shared amide moiety suggests a common functional role in anchoring the molecule to its biological target. These thienopyridines are thought to act by inhibiting phosphoinositide phospholipase C (PI-PLC), indicating that compounds with an amide linkage can target critical signaling pathways.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein or enzyme.

For a compound like N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide, molecular docking simulations would be employed to explore its potential interactions with a variety of biological targets. Benzamide (B126) derivatives are known to interact with a wide array of receptors and enzymes. For instance, studies on similar structures have revealed interactions with targets such as Rho-associated kinase-1 (ROCK1) and various bromodomains. nih.govnih.gov

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A specific protein target, selected based on the desired therapeutic application, would be obtained from a protein database (e.g., Protein Data Bank). The protein structure would be prepared by adding hydrogen atoms, removing water molecules, and defining the binding site.

Docking Simulation: Using specialized software, the ligand would be docked into the defined binding site of the receptor. The program would generate multiple possible binding poses.

Analysis of Results: The resulting poses would be scored based on their binding energy, with lower energies indicating a more favorable interaction. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein would be analyzed.

The following interactive table illustrates potential interactions that could be predicted from such a simulation, based on common interactions observed for benzamide derivatives with protein targets.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |

| Hydrogen Bond | Amino group (-NH2) | Aspartate, Glutamate (B1630785) |

| Hydrogen Bond | Amide group (-CONH-) | Serine, Threonine |

| Hydrophobic Interaction | Methoxy-substituted phenyl rings | Leucine, Isoleucine, Valine |

| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This technique allows for the assessment of the conformational stability of the ligand within the binding site and can provide insights into the kinetics of binding.

Following a promising result from molecular docking, an MD simulation for the this compound-protein complex would be performed. This would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms over a set period.

The primary outcomes of such a simulation would be:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over time would indicate the stability of the binding pose. A stable RMSD suggests that the ligand remains securely bound in its initial docked conformation.

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

Analysis of Intermolecular Interactions: MD simulations allow for the detailed analysis of the persistence of hydrogen bonds and other key interactions throughout the simulation, offering a more dynamic picture of the binding event.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of a molecule. For this compound, DFT calculations can provide valuable information about its intrinsic properties.

Key parameters that would be calculated include:

Optimized Geometry: DFT is used to determine the most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules.

Reactivity Descriptors: Various global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

The following table summarizes the kind of data that would be generated from a DFT study of this compound, based on typical values for similar organic molecules.

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Polarity and intermolecular interactions |

In Silico Prediction of Potential Biological Activities and Drug-like Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, as well as its potential biological activities. These predictions are crucial in the early stages of drug discovery to filter out candidates with unfavorable properties.

For this compound, a variety of computational models could be used to predict its drug-like properties. These models are often based on quantitative structure-activity relationships (QSAR) and have been trained on large datasets of known drugs.

Predicted properties would include:

Lipinski's Rule of Five: This rule assesses the likelihood of a compound being orally active. It considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

ADMET Properties: Predictions of properties such as aqueous solubility, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity are routinely performed. scispace.com

Prediction of Biological Activity Spectra: Software can predict a wide range of potential biological activities based on the compound's structure, comparing it to a vast database of compounds with known activities. nih.gov

The following interactive table presents a hypothetical ADMET profile for this compound, based on predictions for similar benzamide derivatives.

| Property | Predicted Outcome | Implication for Drug Development |

| Lipinski's Rule of Five | No violations | Good potential for oral bioavailability |

| Aqueous Solubility | Moderately soluble | Favorable for absorption |

| Blood-Brain Barrier Permeability | Low to moderate | May or may not be suitable for CNS targets |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| Hepatotoxicity | Low risk | Favorable safety profile |

Virtual Screening of Chemical Libraries for Novel Benzamide Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based.

To discover novel benzamide analogues with potentially improved activity or properties compared to this compound, a virtual screening campaign could be initiated.

Ligand-Based Virtual Screening: If the target is unknown, but a set of active benzamide analogues exists, their common structural features (a pharmacophore) can be used to search for other molecules in a library that share these features.

Structure-Based Virtual Screening: If the 3D structure of the target protein is known, a large chemical library can be docked into the active site, and the compounds can be ranked based on their predicted binding affinity. nih.gov This has been successfully applied to discover novel benzamide inhibitors for targets like glucokinase. nih.gov

The general workflow for a structure-based virtual screening to find novel benzamide analogues would be:

Library Preparation: A large library of compounds (e.g., from the ZINC database) is prepared for docking.

High-Throughput Virtual Screening (HTVS): A rapid docking method is used to screen the entire library and filter out a smaller subset of promising compounds.

Standard Precision (SP) and Extra Precision (XP) Docking: The filtered compounds are then subjected to more accurate, but computationally more expensive, docking protocols to refine the ranking.

Hit Selection and Experimental Validation: The top-ranked compounds are then selected for purchase or synthesis and experimental testing to validate the in silico predictions.

Through these computational approaches, a comprehensive profile of this compound can be generated, guiding further experimental investigation and the rational design of new and improved benzamide derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide.

¹H NMR spectroscopy would provide information on the chemical environment of each proton. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the amine (NH₂) protons, the amide (NH) proton, and the protons of the two methoxy (B1213986) (OCH₃) groups. The chemical shifts (δ, in ppm), integration values (number of protons), and coupling patterns (multiplicity, e.g., singlet, doublet, triplet) would allow for the assignment of each proton to its specific position on the molecule.

¹³C NMR spectroscopy would identify all non-equivalent carbon atoms in the molecule. The spectrum would display separate peaks for each carbon, including the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the methoxy groups.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY would reveal proton-proton coupling relationships within the same ring system, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass to confirm the compound's identity. Furthermore, fragmentation analysis within the mass spectrometer would yield a characteristic pattern of fragment ions. The masses of these fragments would provide valuable information about the compound's structure by showing how the molecule breaks apart, helping to confirm the connectivity of the different functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands (in cm⁻¹) for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide carbonyl group, the C-N stretching, the C-O stretching of the methoxy groups, and the aromatic C-H and C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would show one or more absorption maxima (λmax). These absorptions correspond to the energy required to promote electrons from a lower energy orbital to a higher energy one, often π to π* transitions within the aromatic rings. The position and intensity of these bands are characteristic of the compound's chromophores and can provide insights into its electronic structure and conjugation.

Future Research Directions and Conceptual Therapeutic Potential

Strategies for Enhancing Selectivity and Potency of N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide Analogues

The optimization of a lead compound is a critical phase in drug discovery aimed at improving its efficacy, selectivity, and pharmacokinetic profile. patsnap.com For analogues of this compound, several strategies can be employed to enhance their selectivity and potency.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of a molecule affect its biological activity. researchgate.net By systematically altering different parts of the this compound scaffold, researchers can identify key pharmacophoric features responsible for its activity and selectivity. For instance, substitutions on the phenyl rings or modifications of the amide linker could significantly impact target binding. nih.gov

Computational modeling and structure-based drug design are powerful tools for predicting how a molecule will interact with its biological target. nih.gov Techniques such as molecular docking can simulate the binding of this compound analogues to the active site of a target protein, allowing for the rational design of modifications that enhance binding affinity and selectivity. researcher.life

Combinatorial chemistry allows for the rapid synthesis of a large library of related compounds, which can then be screened for improved activity. patsnap.com This high-throughput approach can accelerate the discovery of analogues with superior potency and selectivity.

| Strategy | Description | Potential Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to identify key functional groups for biological activity. | Enhanced understanding of the pharmacophore, leading to more potent and selective analogues. |

| Computational Modeling | Use of computer simulations to predict the interaction between a ligand and its target protein. | Rational design of analogues with improved binding affinity and specificity. |

| Combinatorial Chemistry | Rapid synthesis of a large number of diverse but structurally related molecules. | Accelerated discovery of lead compounds with optimized properties. |

Exploration of Novel Therapeutic Areas Beyond Current Findings

Benzamide (B126) derivatives have demonstrated efficacy in a variety of therapeutic areas. While the specific activities of this compound are not yet fully elucidated, its structural motifs suggest potential applications in several novel therapeutic areas.

Given that many benzamide derivatives exhibit anticancer properties, analogues of this compound could be investigated as potential antitumor agents. researchgate.netresearchgate.net Research could focus on their ability to inhibit specific kinases or other proteins involved in cancer cell proliferation and survival.

The structural similarity of this compound to known antipsychotic benzamides, such as sulpiride (B1682569) and amisulpride (B195569), suggests that its analogues could be explored for the treatment of neurological and psychiatric disorders. rsc.org These investigations might focus on their interaction with dopamine (B1211576) and serotonin (B10506) receptors.

The anti-inflammatory potential of benzamides is another promising avenue for research. Analogues could be screened for their ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.

| Therapeutic Area | Rationale | Potential Targets |

| Oncology | Many benzamide derivatives exhibit antiproliferative activity. researchgate.netresearchgate.net | Protein kinases, histone deacetylases (HDACs). researchgate.net |

| Neurology/Psychiatry | Structural similarity to existing antipsychotic benzamide drugs. rsc.org | Dopamine receptors, serotonin receptors. |

| Inflammation | Known anti-inflammatory properties of some benzamides. | Cyclooxygenase (COX) enzymes, cytokine signaling pathways. |

Investigation of Synergistic Effects with Other Bioactive Compounds

Combination therapy, the use of two or more drugs to treat a disease, can offer several advantages over monotherapy, including increased efficacy and reduced side effects. nih.gov Investigating the synergistic effects of this compound analogues with other bioactive compounds could unlock new therapeutic strategies.

In cancer treatment, combining a novel benzamide analogue with existing chemotherapeutic agents or targeted therapies could lead to enhanced tumor cell killing and overcome drug resistance. youtube.com For example, a benzamide that inhibits a specific signaling pathway could be combined with a cytotoxic drug that damages DNA.

In the context of infectious diseases, combining a benzamide with antimicrobial properties with a standard antibiotic could result in a synergistic effect that is more effective at eradicating pathogens. nih.gov

For neurological disorders, a benzamide analogue might be combined with another psychoactive drug to achieve a broader spectrum of activity or to mitigate the side effects of either compound alone.

Methodological Advancements in Benzamide Research and Development

Recent advancements in chemical synthesis and biological screening have significantly accelerated the pace of drug discovery. These new methodologies can be applied to the research and development of this compound analogues.

Modern synthetic organic chemistry offers a plethora of efficient and environmentally friendly methods for the synthesis of benzamide derivatives. mdpi.com Techniques such as microwave-assisted synthesis and flow chemistry can significantly reduce reaction times and improve yields.

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds for their biological activity. This technology is crucial for identifying promising lead compounds from a large pool of synthesized analogues. upmbiomedicals.com

The development of more sophisticated in vitro and in vivo models of disease allows for a more accurate prediction of a drug candidate's efficacy and safety in humans. These models are essential for the preclinical evaluation of this compound analogues.

Challenges and Opportunities in Translating Academic Findings into Pre-therapeutic Candidates

The translation of promising academic findings into viable pre-therapeutic candidates is a complex and challenging process. danaher.com While this compound and its analogues may show promise in early-stage research, several hurdles must be overcome before they can be considered for clinical development.

One of the primary challenges is lead optimization, which involves refining the structure of a lead compound to improve its drug-like properties, such as solubility, metabolic stability, and oral bioavailability, while minimizing toxicity. upmbiomedicals.comnih.gov This is often an iterative and resource-intensive process. patsnap.com

Ensuring the safety of a new drug candidate is paramount. Extensive preclinical toxicology studies are required to identify any potential adverse effects before a compound can be tested in humans.

Securing funding and navigating the regulatory landscape are also significant challenges in the drug development process. The high cost and long timelines of clinical trials necessitate substantial investment and a clear regulatory strategy.

Despite these challenges, the development of novel benzamide derivatives like this compound presents significant opportunities to address unmet medical needs and to develop new therapies for a range of diseases.

| Challenge | Description | Opportunity |

| Lead Optimization | Improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a lead compound. nih.gov | To develop a drug candidate with a favorable pharmacokinetic and safety profile. |

| Preclinical Safety Assessment | Identifying potential toxicities before human trials. | To ensure the safety of the drug candidate and minimize risks in clinical development. |

| Funding and Regulatory Hurdles | Securing financial resources and navigating the complex regulatory approval process. | To bring a novel and effective therapy to patients in need. |

Q & A

Q. Q1. What are the standard synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-methoxybenzamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling 2-methoxybenzoyl chloride with 5-amino-2-methoxyaniline under alkaline conditions (e.g., using triethylamine or pyridine to neutralize HCl byproducts). Key steps include:

Acylation Reaction : React 5-amino-2-methoxyaniline with 2-methoxybenzoyl chloride in anhydrous dichloromethane at 0–5°C for 2 hours.

Workup : Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

Purification : Recrystallize from ethanol or use silica-gel chromatography (hexane:ethyl acetate, 3:1) to achieve >95% purity .

Q. Table 1: Comparative Synthesis Conditions

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acylation | 0–5°C, 2 h, Et₃N | 78 | 92 | |

| Purification | Silica chromatography (3:1 hexane:EA) | 65 | 98 |

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ ~6.5–8.0 ppm). The amino group may appear as a broad singlet (~5 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion [M+H]⁺ (calc. for C₁₅H₁₆N₂O₃: 272.3) and fragmentation patterns (e.g., loss of methoxy groups) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological activity?

Methodological Answer: Discrepancies often arise due to metabolite interference or bioavailability issues. Strategies include:

Metabolite Profiling : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to identify metabolites. Compare retention times with synthetic standards .

Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models. For example, a study using fluorometric detection (ex: 270 nm, em: 370 nm) achieved a detection limit of 1 ng/mL for the parent compound .

Receptor Occupancy Assays : Employ PET tracers like [¹⁸F]fallypride (D2/D3 receptor antagonist) to correlate in vivo target engagement with efficacy .

Q. Table 2: Analytical Parameters for Pharmacokinetic Studies

| Parameter | Method | Detection Limit | Reference |

|---|---|---|---|

| Plasma half-life | HPLC-Fluorometry | 1 ng/mL | |

| Tissue distribution | Radiolabeled tracer (PET) | 2 Ci/μmol |

Q. Q4. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis) by precise control of residence time and temperature. Achieves >85% yield with <1% impurities .

- Chiral Resolution : Use (S)-1-ethylpyrrolidin-2-ylmethyl auxiliaries (as in esamisulpride synthesis) to isolate enantiomers via diastereomeric salt formation .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with comparable yields (75–80%) .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced dopamine receptor antagonism?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with dopamine D2 receptors (PDB ID: 6CM4). Key residues: Asp114 (hydrogen bonding with amide) and Phe389 (π-π stacking with methoxyphenyl) .

QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data. For example, electron-withdrawing groups (e.g., -Cl) improve binding affinity by 3–5 fold .

Metabolic Stability Prediction : Apply SwissADME to identify sites prone to oxidation (e.g., methoxy groups) and prioritize fluorinated analogs .

Q. Table 3: Key Receptor Binding Data

| Derivative | D2 Receptor IC₅₀ (nM) | 5-HT3 Receptor IC₅₀ (nM) | Reference |

|---|---|---|---|

| Parent Compound | 120 ± 15 | >10,000 | |

| 5-Chloro Analog | 45 ± 6 | 850 ± 90 |

Q. Q6. What experimental controls are essential when evaluating antibacterial or anticancer activity?

Methodological Answer:

- Positive Controls : For antibacterials, use ciprofloxacin (MIC ~0.1 µg/mL). For anticancer assays, doxorubicin (IC₅₀ ~0.5 µM) .

- Solvent Controls : Include DMSO at the same concentration used in test samples (typically ≤0.1% v/v) to rule out solvent toxicity .

- Resistance Checks : Test against methicillin-resistant S. aureus (MRSA) or cisplatin-resistant cancer cell lines (e.g., A549/CDDP) .

Data Contradiction Analysis

Q. Q7. How should researchers address inconsistent results in cytotoxicity assays across cell lines?

Methodological Answer:

Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and check for mycoplasma contamination.

Assay Optimization : Standardize incubation time (e.g., 48 h vs. 72 h) and use ATP-based viability assays (e.g., CellTiter-Glo) for higher sensitivity .